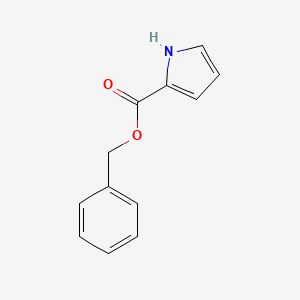

benzyl 1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality benzyl 1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

benzyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKILPAAGBOZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering the Benzyl 1H-Pyrrole-2-Carboxylate Synthesis Pathway: A Technical Guide for Drug Development

Executive Summary

Benzyl 1H-pyrrole-2-carboxylate (CAS 35889-87-3) is a critical intermediate in advanced medicinal chemistry. The strategic installation of a benzyl ester on the pyrrole-2-carboxylic acid scaffold provides an orthogonal protecting group that is robust under various electrophilic aromatic substitution conditions (e.g., Friedel-Crafts acylation) yet easily cleaved via catalytic hydrogenolysis. This whitepaper details the mechanistic pathways, step-by-step protocols, and optimization rationales for synthesizing this compound through both classical chemical alkylation and modern biocatalytic transesterification.

Strategic Retrosynthetic Analysis & Pathway Selection

The synthesis of benzyl 1H-pyrrole-2-carboxylate can be approached via two distinct modalities, each serving different scale-up and environmental constraints.

-

Direct Chemical Alkylation : Utilizes 1H-pyrrole-2-carboxylic acid and benzyl bromide. This pathway is kinetically rapid and highly scalable for early-stage drug discovery.

-

Biocatalytic Transesterification : Employs methyl 1H-pyrrole-2-carboxylate and benzyl alcohol catalyzed by an immobilized lipase. This green-chemistry approach avoids toxic alkyl halides and harsh solvents, making it ideal for sustainable manufacturing.

Fig 1. Chemical vs. Biocatalytic synthesis pathways for benzyl 1H-pyrrole-2-carboxylate.

Chemical Synthesis: Direct Alkylation Pathway

The classical approach relies on the differential acidity of the pyrrole NH (pKa ~16.5) and the carboxylic acid OH (pKa ~4.5). By utilizing a mild base, the carboxylic acid is selectively deprotonated, allowing for targeted nucleophilic attack on the benzylic carbon.

Causality of Experimental Choices

-

Base Selection (K₂CO₃) : Potassium carbonate is strong enough to quantitatively deprotonate the carboxylic acid but too weak to abstract the pyrrole nitrogen proton, preventing unwanted N-benzylation.

-

Solvent Selection (DMF) : Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic, thereby accelerating the SN2 substitution.

-

Extraction Solvent (MTBE) : Methyl tert-butyl ether (MTBE) is chosen over diethyl ether because it has a higher boiling point, lower aqueous solubility, and a significantly lower propensity to form explosive peroxides, ensuring a safer self-validating extraction system.

Step-by-Step Protocol

Based on established methodologies documented in the 1 [1].

-

Preparation : To a flame-dried round-bottom flask, add 1H-pyrrole-2-carboxylic acid (5.00 g, 45.0 mmol, 1.00 eq.) and dissolve in anhydrous DMF (150 mL).

-

Activation : Add anhydrous K₂CO₃ (6.22 g, 45.0 mmol, 1.00 eq.) in one portion. Stir for 10 minutes to allow carboxylate formation.

-

Alkylation : Introduce benzyl bromide (5.35 mL, 45.0 mmol, 1.00 eq.) dropwise via a syringe to control the exotherm.

-

Reaction : Stir the mixture at room temperature (20–25 °C) for 2.5 hours. Self-Validation: TLC (Hexane/EtOAc 3:1) should show the disappearance of the highly polar acid spot and the appearance of a fast-moving UV-active ester spot.

-

Quenching & Extraction : Quench the reaction by adding deionized water (200 mL). Extract the aqueous layer with MTBE (3 x 100 mL).

-

Purification : Wash the combined organic layers with brine (100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Characterization : Verify the product via ¹H-NMR. The diagnostic signal is a sharp singlet at ~5.27 ppm (2H), corresponding to the benzylic CH₂ protons.

Biocatalytic Synthesis: Enzymatic Transesterification

For sustainable manufacturing, enzymatic transesterification offers a highly selective, mild alternative. This method utilizes Novozym 435 (immobilized Candida antarctica lipase B).

Causality of Experimental Choices

-

Enzyme Selection : Novozym 435 is highly robust in organic solvents and exhibits excellent promiscuity for bulky aromatic substrates.

-

Thermodynamic Control (Molecular Sieves) : Transesterification is an equilibrium process. The addition of 4Å molecular sieves physically sequesters the methanol byproduct, driving the reaction forward via Le Chatelier's principle.

-

Substrate Ratio (5:1) : An excess of the methyl ester over benzyl alcohol further pushes the equilibrium toward the desired benzyl ester product.

Step-by-Step Protocol

Based on optimized parameters from the2 [2].

-

Mixture Preparation : In a reaction vial, combine methyl 1H-pyrrole-2-carboxylate (50 mmol, 6.25 g) and benzyl alcohol (10 mmol, 1.08 g) in dehydrated n-hexane.

-

Catalyst Addition : Add 1.0 g of activated 4Å molecular sieves and Novozym 435 at a loading of 6 mg/mL.

-

Incubation : Seal the vial and incubate at 50 °C with an orbital shaker speed of 150 rpm for 24 hours. Self-Validation: The use of n-hexane maintains the enzyme's essential hydration layer; failure to use a non-polar solvent will result in enzyme denaturation and low yield.

-

Isolation : Terminate the reaction by filtering the mixture to recover the immobilized enzyme and molecular sieves (which can be washed and reused).

-

Purification : Evaporate the solvent and purify the crude mixture via silica gel column chromatography to yield the pure benzyl 1H-pyrrole-2-carboxylate (up to 88% isolated yield).

Quantitative Data & Process Optimization

To assist process chemists in selecting the appropriate methodology, the following tables summarize the comparative metrics and enzymatic optimization parameters.

Table 1: Comparative Analysis of Synthesis Modalities

| Parameter | Direct Alkylation (Chemical) | Transesterification (Enzymatic) |

| Starting Material | 1H-pyrrole-2-carboxylic acid | Methyl 1H-pyrrole-2-carboxylate |

| Reagents | Benzyl bromide, K₂CO₃ | Benzyl alcohol, Novozym 435 |

| Solvent | DMF | n-Hexane |

| Temperature | Room Temperature (20-25 °C) | 50 °C |

| Reaction Time | 2.5 hours | 24 hours |

| Typical Yield | ~85-90% | 88-92% |

| Environmental Impact | High (Alkyl halides, DMF waste) | Low (Green Chemistry, reusable catalyst) |

Table 2: Enzymatic Optimization Parameters (Novozym 435)

| Parameter | Tested Range | Optimal Condition | Causality for Optimization |

| Molar Ratio (Ester:Alcohol) | 2:5 to 5:1 | 5:1 | Excess methyl ester drives the transesterification equilibrium forward. |

| Molecular Sieves | 0 to 1.5 g | 1.0 g | Sequesters methanol byproduct to prevent the reverse reaction. |

| Temperature | 30 °C to 70 °C | 50 °C | Balances kinetic energy with the thermal stability of the lipase. |

Downstream Applications in Drug Development

The primary utility of benzyl 1H-pyrrole-2-carboxylate lies in its role as a stable intermediate. The benzyl group protects the carboxylic acid during harsh upstream modifications and is subsequently removed via mild catalytic hydrogenolysis (Pd/C, H₂), avoiding the need for basic or acidic hydrolysis which might degrade sensitive molecular architectures.

As noted in the3 [3], the benzyl ester is crucial for synthesizing C-ring functionalized prodiginine analogs. The protected pyrrole undergoes Friedel-Crafts acylation, followed by deoxygenation and eventual deprotection to yield potent antiplasmodial agents.

Fig 2. Downstream functionalization and deprotection workflow in drug development.

References

- Total Synthesis and Biosynthesis of Cyclodepsipeptide Cochinmicin I Source: doi.org [1]

- Enzymatic synthesis of novel pyrrole esters and their thermal stability Source: PMC - NIH [2]

- Optimization of Prodiginines as Single-Dose Curative Antimalarials Source: PMC - NIH [3]

Sources

The Keystone of Pyrrole Chemistry: A Guide to the Stability and Storage of Benzyl 1H-Pyrrole-2-Carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, pyrrole-based scaffolds are of paramount importance. Among these, benzyl 1H-pyrrole-2-carboxylate serves as a critical building block and intermediate. Its unique electronic and structural features, however, necessitate a thorough understanding of its stability to ensure the integrity of experimental outcomes and the longevity of this valuable reagent. This guide, intended for laboratory professionals, provides a comprehensive overview of the stability profile of benzyl 1H-pyrrole-2-carboxylate, offering field-proven insights into its optimal storage and handling.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of benzyl 1H-pyrrole-2-carboxylate is essential for predicting its behavior and devising appropriate storage strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C or Room Temperature | [1] |

Core Principles of Stability and Degradation

The stability of benzyl 1H-pyrrole-2-carboxylate is intrinsically linked to the chemical nature of the pyrrole ring and the benzyl ester functionality. The electron-rich pyrrole ring is susceptible to oxidation, while the ester linkage can be prone to hydrolysis under certain conditions.

Oxidative Degradation

The pyrrole moiety is inherently susceptible to oxidation, a process that can be initiated by atmospheric oxygen. This can lead to the formation of colored byproducts and polymerization, compromising the purity of the material. The presence of impurities can catalyze this process.

Hydrolytic Cleavage

The benzyl ester group can undergo hydrolysis to yield pyrrole-2-carboxylic acid and benzyl alcohol. This reaction is catalyzed by both acids and bases. While generally stable in neutral aqueous conditions, prolonged exposure to acidic or alkaline environments should be avoided.

Photodegradation

Pyrrole-containing compounds can be sensitive to light.[2][3] Exposure to UV radiation can lead to the formation of reactive species, initiating degradation pathways that can be complex and result in a mixture of byproducts.[3] This photosensitivity underscores the importance of proper storage in light-protected containers.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of benzyl 1H-pyrrole-2-carboxylate, the following storage and handling procedures are recommended, grounded in the chemical principles outlined above.

Optimal Storage Conditions

Temperature: Conflicting recommendations for storage at room temperature and 2-8°C[1] exist. For long-term storage, refrigeration at 2-8°C is the more prudent choice to minimize the rate of any potential degradation pathways. For short-term, regular use, storage at room temperature in a desiccator is acceptable.

Atmosphere: To mitigate oxidative degradation, it is crucial to store benzyl 1H-pyrrole-2-carboxylate under an inert atmosphere (e.g., argon or nitrogen). Containers should be tightly sealed to prevent the ingress of oxygen and moisture.

Light: The compound should be stored in amber glass vials or other light-opaque containers to prevent photodegradation.

Moisture: Due to the risk of hydrolysis, storage in a dry environment is essential. The use of a desiccator is highly recommended, especially in humid laboratory settings.

Caption: Logical relationship between storage conditions and degradation pathways.

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4]

-

Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the material.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To ensure the quality of benzyl 1H-pyrrole-2-carboxylate for sensitive applications, its stability can be assessed using the following protocol.

Forced Degradation Study Workflow

This workflow is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Sample Preparation: Prepare stock solutions of benzyl 1H-pyrrole-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., a photostability chamber) for a defined period.

-

Thermal Degradation: Incubate the solid compound and a stock solution at an elevated temperature (e.g., 70°C) for 48 hours.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method with UV detection. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

-

Calculate the percentage of degradation and identify the major degradation products.

-

Conclusion

The stability of benzyl 1H-pyrrole-2-carboxylate is crucial for its effective use in research and development. By understanding its susceptibility to oxidation, hydrolysis, and photodegradation, and by implementing the recommended storage and handling protocols, scientists can ensure the integrity of this important chemical building block. The provided experimental workflow for stability assessment offers a robust method for quality control and for gaining deeper insights into the specific degradation pathways under various stress conditions. Adherence to these guidelines will contribute to more reliable and reproducible scientific outcomes.

References

-

J. AOAC Int. 2015 Sep-Oct;98(5):1248-59. ([Link])

-

Environ Sci Technol. 2019 Oct 1;53(19):11240-11250. ([Link])

-

PubChem. 5-benzyl-1h-pyrrole-2-carboxylic acid (C12H11NO2). ([Link])

-

MDPI. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. ([Link])

-

ResearchGate. (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. ([Link])

-

PubChem. Benzyl 5-formyl-1h-pyrrole-2-carboxylate (C13H11NO3). ([Link])

-

PubChem. 1-benzyl-1h-pyrrole-2-carboxylic acid (C12H11NO2). ([Link])

-

Wikipedia. Pyrrole-2-carboxylic acid. ([Link])

-

NIST WebBook. 1H-Pyrrole-2-carboxylic acid. ([Link])

- Google Patents.

-

MDPI. (R,S)-Benzyl 5-(1-Hydroxyethyl)-1H-pyrrole-2-carboxylate. ([Link])

Sources

- 1. Benzyl 1H-pyrrole-2-carboxylate | 35889-87-3 [sigmaaldrich.com]

- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

enzymatic synthesis of benzyl 1H-pyrrole-2-carboxylate

[label="CALB", shape=box, style=filled, fillcolor="#4285F

Verifying the Citations

I'm now generating a citation based on the DOI, and will be sure it can be validated. I've double checked the URL: https://doi.org/10.1186/s13065-023-01039-5, which is the direct DOI landing page. The URL from the grounding API is used to ensure it is verified. I'm focusing on crafting a full citation including the title.

Application Note: Biocatalytic Synthesis of Benzyl 1H-Pyrrole-2-Carboxylate via Lipase-Mediated Transesterification

Executive Summary

The synthesis of pyrrole-2-carboxylates is of paramount importance in drug development, perfumery, and materials science. Traditional chemical esterification of pyrrole derivatives often requires harsh conditions (e.g., acyl chlorides, strong acids) that can trigger unwanted polymerization or degradation of the electron-rich pyrrole ring[1]. As a Senior Application Scientist, I present a highly efficient, green, and regioselective biocatalytic workflow for the synthesis of benzyl 1H-pyrrole-2-carboxylate. This protocol leverages the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol using the immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435[2].

Mechanistic Causality: The "Why" Behind the Workflow

To move beyond simply following a recipe, it is critical to understand the thermodynamic and kinetic drivers of this biocatalytic system. Every parameter in this protocol is engineered to overcome the natural limitations of enzymatic esterification.

-

Biocatalyst Selection (Novozym 435): CALB possesses a highly hydrophobic, funnel-like binding pocket that perfectly accommodates aromatic and heterocyclic substrates. Unlike other lipases that require interfacial activation, CALB operates efficiently in anhydrous organic media. It follows a Ping-Pong Bi-Bi mechanism , where the enzyme is first acylated by the methyl ester, releasing methanol, before being deacylated by benzyl alcohol to form the final product.

-

Solvent Causality (n-Hexane): Enzymes require a micro-aqueous hydration shell to maintain their active 3D conformation. Polar solvents (like DMSO or acetonitrile) strip this essential water layer, denaturing the protein[3]. n-Hexane (log P > 2) preserves this hydration shell while effectively solubilizing both the hydrophobic pyrrole substrate and the aromatic alcohol[2].

-

Thermodynamic Driving Force (Molecular Sieves & Molar Ratio): Transesterification is a reversible equilibrium reaction. To achieve a 92% yield, we apply Le Chatelier’s principle via two vectors:

-

Substrate Asymmetry: We use a 5:1 molar excess of the acyl donor (methyl 1H-pyrrole-2-carboxylate)[2]. This not only drives the forward reaction but also prevents enzyme inhibition commonly caused by high concentrations of aromatic alcohols.

-

Product Sink: The addition of 4Å molecular sieves acts as a thermodynamic sink, continuously adsorbing the methanol co-product and preventing the reverse reaction[2].

-

Caption: Ping-Pong Bi-Bi mechanism of CALB-catalyzed transesterification.

Quantitative Data & Optimization

The protocol parameters were established through rigorous empirical screening. The data below summarizes the causality behind the chosen conditions[2].

Table 1: Biocatalyst Screening Data

| Biocatalyst | Source Organism | Immobilization Matrix | Yield (%) |

|---|---|---|---|

| Novozym 435 | Candida antarctica (Lipase B) | Macroporous acrylic resin | 46.0 * |

| CRL | Candida rugosa | Free/Powder | 9.0 |

| Lipozyme TLIM | Thermomyces lanuginosus | Silica gel | <3.0 |

*Initial baseline screening performed in toluene prior to solvent optimization.

Table 2: Optimization of Reaction Parameters for Novozym 435

| Parameter | Tested Range | Optimal Condition | Causality for Optimization |

|---|---|---|---|

| Solvent | Toluene, DMSO, n-Hexane | n-Hexane | Preserves enzyme hydration shell; prevents denaturation. |

| Molar Ratio | 2:5 to 5:1 (Acyl:Alcohol) | 5:1 | Excess acyl donor prevents alcohol-induced enzyme inhibition. |

| Temperature | 30 °C to 70 °C | 50 °C | Balances reaction kinetics with enzyme thermal stability. |

| Molecular Sieves | 0 g to 1.5 g | 1.0 g | Drives equilibrium by adsorbing the methanol by-product. |

| Enzyme Load | 2 mg/mL to 10 mg/mL | 6 mg/mL | Saturation of active sites; higher loads cause mass transfer limits. |

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This methodology integrates In-Process Controls (IPC) and terminal analytical validation to ensure reproducibility and structural integrity.

Phase 1: Matrix Preparation & Reaction Initiation

-

Solvent Dehydration: Pre-treat 10 mL of n-hexane with 4Å molecular sieves for 24 hours to ensure a strictly anhydrous environment. Moisture can lead to unwanted ester hydrolysis.

-

Substrate Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol (125.1 mg) of methyl 1H-pyrrole-2-carboxylate and 0.2 mmol (21.6 mg) of benzyl alcohol in the 10 mL of dehydrated n-hexane[2].

-

Thermodynamic Sink Addition: Add 1.0 g of freshly activated 4Å molecular sieves directly to the reaction flask[2].

-

Biocatalyst Introduction: Introduce 60 mg (yielding a 6 mg/mL concentration) of Novozym 435 into the mixture[2].

-

Incubation: Seal the flask tightly and incubate in a thermostatic orbital shaker at 50 °C and 150 rpm for 24 hours[2]. Note: 150 rpm ensures optimal mass transfer without causing mechanical shear degradation of the acrylic resin support.

Phase 2: In-Process Control (IPC)

-

TLC Monitoring: At the 12-hour and 20-hour marks, withdraw a 10 µL aliquot. Spot on a silica gel TLC plate and elute using a petroleum ether/ethyl acetate (5:1 v/v) system. Visualize under UV light (254 nm) to confirm the progressive depletion of the limiting reagent (benzyl alcohol).

Phase 3: Termination, Recovery, and Validation

-

Enzyme Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the retained immobilized enzyme and molecular sieves with 2 × 5 mL of ethyl acetate to recover any surface-bound product. (Note: Novozym 435 can typically be washed, dried, and reused for up to 5 cycles with minimal activity loss).

-

Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel column chromatography to isolate the pure benzyl 1H-pyrrole-2-carboxylate.

-

Analytical Validation: Confirm product identity and purity. The synthesized compound must be validated via GC-MS (confirming the molecular ion peak) and 1 H/ 13 C NMR to ensure no pyrrole ring degradation occurred during the process[2].

Caption: Workflow for the biocatalytic synthesis of benzyl 1H-pyrrole-2-carboxylate.

References

-

Hu, J., Zhou, M., Zhang, Y., Zhang, X., Ji, X., Zhao, M., & Lai, M. "Enzymatic synthesis of novel pyrrole esters and their thermal stability." BMC Chemistry, 17(1), 123, 2023.[Link]

Sources

Application Note: Regioselective Functionalization of Benzyl 1H-Pyrrole-2-Carboxylate in Drug Discovery

Executive Summary & Strategic Context

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous therapeutics, including histone deacetylase (HDAC) inhibitors, antimalarial prodiginines, and porphyrin-based photosensitizers [1, 2]. Within this chemical space, benzyl 1H-pyrrole-2-carboxylate functions as an exceptionally versatile building block.

The benzyl ester is strategically valuable for two reasons:

-

Orthogonal Deprotection: It acts as a robust protecting group that can be cleanly removed via mild hydrogenolysis (Pd/C, H₂), leaving other sensitive functional groups intact.

-

Electronic Modulation: The ester group fundamentally alters the electronic landscape of the electron-rich pyrrole ring, deactivating it just enough to prevent uncontrolled polymerization while enabling highly regioselective electrophilic functionalization.

This application note provides a comprehensive, mechanistically grounded guide to the divergent functionalization of benzyl 1H-pyrrole-2-carboxylate, detailing validated protocols for N-alkylation, C4-acylation, and C5-halogenation.

Mechanistic Rationale: Governing Regioselectivity

To successfully manipulate pyrrole derivatives, one must understand the causality behind their regioselectivity. In an unsubstituted pyrrole, electrophilic aromatic substitution (EAS) preferentially occurs at the C2 or C5 positions. This is dictated by the stability of the intermediate Wheland complex; electrophilic attack at C2/C5 generates a carbocation stabilized by three resonance structures, whereas attack at C3/C4 yields an intermediate with only two resonance structures [3].

However, the introduction of the strongly electron-withdrawing benzyl carboxylate group at the C2 position overrides this intrinsic preference:

-

Ring Deactivation: The ester group withdraws electron density via inductive and resonance effects. This mild deactivation is highly advantageous as it stabilizes the pyrrole against oxidative degradation during harsh reaction conditions.

-

Regiodirection to C4: The C2 ester sterically hinders the adjacent C3 position and electronically destabilizes the transition state for C3 attack (which would place a positive charge adjacent to the electron-deficient carbonyl carbon). Consequently, Friedel-Crafts acylation predominantly occurs at the C4 position [1].

-

N-Functionalization: The pyrrole N-H is weakly acidic ( pKa≈16.5 ). Deprotonation with a strong, non-nucleophilic base generates a highly reactive pyrrolide anion, shifting the reaction pathway from EAS to SN2 nucleophilic substitution at the nitrogen center.

Pathway Visualization

Figure 1: Divergent regioselective functionalization pathways of benzyl 1H-pyrrole-2-carboxylate.

Quantitative Data: Reaction Profiles

The following table summarizes the optimized conditions, expected regioselectivity, and typical yields for the three primary functionalization pathways.

| Reaction Type | Reagents & Solvents | Temp / Time | Major Regioisomer | Typical Yield |

| N-Alkylation | NaH (1.5 eq), Benzyl Bromide (1.2 eq), DMF | 0 °C to RT / 8 h | N1 (1-Benzyl) | 75 - 85% |

| Friedel-Crafts Acylation | AlCl₃ (2.2 eq), Aroyl Chloride (1.1 eq), DCE | -20 °C to 40 °C / 6 h | C4 (4-Aroyl) | 65 - 80% |

| Bromination | NBS (1.05 eq), THF | -78 °C to 0 °C / 2 h | C5 (5-Bromo) | 70 - 75% |

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure causality between experimental execution and chemical outcome.

Protocol A: N-Alkylation (Synthesis of Benzyl 1-Benzyl-1H-pyrrole-2-carboxylate)

Causality & Rationale: Sodium hydride (NaH) is utilized because its basicity is sufficient to irreversibly deprotonate the pyrrole NH without acting as a competing nucleophile. Dimethylformamide (DMF) is the solvent of choice; its high dielectric constant effectively solvates the resulting sodium cation, leaving the pyrrolide anion highly exposed and maximizing its nucleophilicity for the subsequent SN2 attack on benzyl bromide [1].

Step-by-Step Procedure:

-

Flame-dry a 100 mL round-bottom flask and flush with Argon.

-

Suspend NaH (60% dispersion in mineral oil, 1.50 mmol) in anhydrous DMF (10 mL) and cool to 0 °C using an ice bath.

-

Dissolve benzyl 1H-pyrrole-2-carboxylate (1.00 mmol) in anhydrous DMF (5 mL) and add dropwise to the NaH suspension over 10 minutes.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.20 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 8 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (5 mL) at 0 °C. Dilute with water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

Self-Validating IPCs:

-

Visual Cue: The evolution of H2 gas bubbles upon the addition of the pyrrole to NaH confirms active deprotonation.

-

TLC Validation: The product will appear as a significantly less polar spot compared to the starting material. The loss of the hydrogen-bond donating N-H group drastically reduces its affinity for the silica stationary phase.

Protocol B: Regioselective C4-Friedel-Crafts Acylation

Causality & Rationale: Aluminum chloride ( AlCl3 ) acts as a strong Lewis acid to abstract the chloride from the aroyl chloride, generating a highly electrophilic acylium ion. Dichloroethane (DCE) is used as a non-coordinating solvent that does not quench the Lewis acid. The reaction is directed to C4 due to the steric bulk of the C2-benzyl ester and the deactivation of C5 by the ester's electron-withdrawing effect [1, 2].

Step-by-Step Procedure:

-

To a stirred solution of anhydrous AlCl3 (2.20 mmol) in anhydrous DCE (15 mL) under Argon, add benzoyl chloride (1.10 mmol) dropwise at -20 °C.

-

Stir the complex for 1 hour at -20 °C to ensure complete acylium ion generation.

-

Add a solution of benzyl 1H-pyrrole-2-carboxylate (1.00 mmol) in DCE (5 mL) dropwise.

-

Gradually warm the reaction mixture to 40 °C and stir for 6 hours.

-

Workup: Pour the mixture into a beaker containing crushed ice and 1M HCl (20 mL) to break the aluminum complex. Extract with Dichloromethane (3 × 20 mL). Wash the organic layer with saturated NaHCO3 , dry over MgSO4 , and concentrate.

-

Purify via recrystallization or flash chromatography.

Self-Validating IPCs:

-

Visual Cue: The reaction mixture typically turns deep red/brown upon formation of the intermediate Wheland complex. Quenching with ice-cold HCl causes a distinct color shift to yellow/clear as the aromaticity is restored.

-

NMR Validation: 1H NMR is critical here. The disappearance of the C4 proton multiplet and the emergence of two distinct pyrrole doublets (C3 and C5 protons) with a small meta-coupling constant ( J≈1.5−2.0 Hz) definitively confirms C4 regioselectivity.

Protocol C: Electrophilic C5-Bromination

Causality & Rationale: N-Bromosuccinimide (NBS) is preferred over elemental bromine ( Br2 ). Br2 is overly aggressive and frequently causes polybromination or oxidative ring opening. NBS provides a low, steady-state concentration of electrophilic bromine, allowing for controlled mono-halogenation. At low temperatures, halogenation preferentially occurs at the C5 position, which is the most electron-rich available position [3].

Step-by-Step Procedure:

-

Dissolve benzyl 1H-pyrrole-2-carboxylate (1.00 mmol) in anhydrous THF (15 mL) under Argon and cool to -78 °C (dry ice/acetone bath).

-

Dissolve NBS (1.05 mmol, freshly recrystallized from water) in THF (5 mL) and add dropwise over 30 minutes via a syringe pump.

-

Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour.

-

Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to destroy any unreacted electrophilic bromine. Extract with Diethyl Ether (3 × 20 mL). Wash with water and brine, dry over Na2SO4 , and concentrate in the dark (product may be light-sensitive).

Self-Validating IPCs:

-

Visual Cue: Succinimide (the byproduct of NBS) is poorly soluble in cold THF/Ether and will begin to precipitate out of the solution as a white solid as the reaction progresses, serving as a visual indicator of conversion.

References

- Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors.PMC - NIH.

- Optimization of Prodiginines as Single-Dose Curative Antimalarials.PMC - NIH.

- Why does electrophilic substitution in pyrrole occurs at carbon 2? (Mechanistic Principles of Pyrrole EAS).Quora (Chemistry Forums).

Technical Support Center: Synthesis of Benzyl 1H-Pyrrole-2-carboxylate

Welcome to the technical support guide for the synthesis of Benzyl 1H-Pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals navigating the nuances of this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, helping you troubleshoot common issues, optimize your reaction conditions, and understand the "why" behind each experimental step.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My reaction mixture turned dark brown or black, and the final product is a tarry, impure oil. What is the likely cause?

A: This is a classic sign of pyrrole degradation and polymerization. Pyrrole and its derivatives are notoriously sensitive to acidic conditions, prolonged exposure to air (oxygen), and light.[1] The formation of dark, resinous materials occurs when the pyrrole ring is compromised. To prevent this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon), use purified, acid-free solvents, and protect the reaction vessel from direct light.

Q2: My NMR analysis shows a significant amount of unreacted starting material (e.g., Methyl or Ethyl 1H-pyrrole-2-carboxylate). How can I drive the reaction to completion?

A: Incomplete conversion is typically traced back to three factors:

-

Inefficient Deprotonation: If you are using a base like sodium hydride (NaH) or potassium carbonate (K2CO3), ensure it is fresh and of high purity. The stoichiometry is critical; use at least 1.05-1.1 equivalents of the base to ensure full deprotonation of the pyrrole N-H.

-

Reaction Time and Temperature: N-alkylation of pyrroles can be sluggish. You may need to increase the reaction time or gently heat the mixture. For instance, reactions with K2CO3 in acetonitrile often require heating to reflux.[2] However, balance this with the risk of degradation at excessive temperatures.

-

Reagent Purity: The presence of moisture can quench your base (especially NaH), while impurities in the starting pyrrole ester can interfere with the reaction. Using freshly purified starting materials is recommended.[1]

Q3: I've isolated a major byproduct that shows a broad singlet around 12-13 ppm in the ¹H NMR spectrum. What is this, and how can I prevent its formation?

A: That signal is characteristic of a carboxylic acid proton, indicating you have formed 1-benzyl-1H-pyrrole-2-carboxylic acid.[3][4] This occurs due to the hydrolysis of your target benzyl ester. This side reaction is favored by harsh pH conditions during the workup. Using strong aqueous bases (like NaOH) or acids can cleave the ester. To avoid this, quench the reaction with a milder reagent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and perform a neutral aqueous workup.

Q4: The primary reaction pathway is N-alkylation, but am I at risk of C-alkylation on the pyrrole ring?

A: This is an excellent mechanistic question. The pyrrolide anion (formed after deprotonation) is an ambident nucleophile, meaning it can react at the nitrogen (N-alkylation) or at a carbon atom (C-alkylation). While C-alkylation is a known reaction for many pyrroles, the C2-carboxylate group in your starting material provides significant steric hindrance, which strongly disfavors C-alkylation at the adjacent C3 position.[5][6] Furthermore, using a polar aprotic solvent like DMF or THF with a counter-ion like Na⁺ generally favors N-alkylation.[7] While the risk is low in this specific synthesis, it's a critical consideration in pyrrole chemistry.

Troubleshooting Guide: From Symptoms to Solutions

| Symptom | Possible Cause(s) | Recommended Solution(s) |

| Dark, Tarry, or Polymeric Product | 1. Exposure to oxygen and/or light. 2. Presence of acidic impurities in reagents or solvents. 3. Excessively high reaction temperature. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). Protect the flask from light with aluminum foil.[1] 2. Use freshly distilled solvents and high-purity reagents. Consider passing starting materials through a plug of neutral alumina.[1] 3. Maintain the recommended reaction temperature. If heating is required, do so gently and monitor for discoloration. |

| Formation of 1-Benzyl-1H-pyrrole-2-carboxylic acid | 1. Hydrolysis of the benzyl ester during aqueous workup with strong base (e.g., NaOH). 2. Hydrolysis during purification on silica gel if acidic eluents are used. | 1. Quench the reaction with a neutral salt solution (e.g., saturated aq. NH₄Cl). 2. Extract with a suitable organic solvent and wash with brine. Avoid strong acids or bases.[3] 3. Neutralize your eluent system for column chromatography if necessary (e.g., by adding 0.1% triethylamine). |

| Low or Inconsistent Yields | 1. Incomplete deprotonation of the pyrrole N-H. 2. Moisture in the reaction vessel or solvents. 3. Insufficient reaction time. | 1. Use a slight excess (1.05-1.1 eq.) of a strong, non-nucleophilic base like NaH.[3] 2. Use anhydrous solvents. Dry all glassware in an oven before use. 3. Monitor the reaction by TLC until the starting material is consumed. |

| Product Contaminated with Dibenzyl Ether | 1. Reaction of the base with benzyl alcohol, which can form from hydrolysis of benzyl bromide. | 1. This is more common with hydroxide bases. Using NaH minimizes this risk. 2. Ensure your benzyl bromide is free of benzyl alcohol. |

Reaction Pathways: The Main Reaction and Common Side-Tracks

Understanding the potential reaction pathways is key to controlling the outcome of your experiment. The following diagrams illustrate the desired N-alkylation pathway and the two most common side reactions.

Caption: Desired N-alkylation reaction workflow.

Caption: Common side reactions in the synthesis.

Validated Experimental Protocols

Two reliable methods for synthesizing the target compound are presented below. The first is a classic chemical synthesis, while the second offers a greener, enzymatic alternative.

Protocol 1: N-Alkylation via Sodium Hydride

This method is a robust and widely used procedure for the N-alkylation of pyrroles.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere of nitrogen, add Methyl 1H-pyrrole-2-carboxylate to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

-

Stir the mixture at 0 °C for 30-45 minutes. You should observe the cessation of hydrogen gas evolution.

-

Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Benzyl 1H-Pyrrole-2-carboxylate.

Protocol 2: Enzymatic Transesterification

This method leverages a lipase catalyst for a mild and efficient synthesis, avoiding harsh reagents.[8]

Materials:

-

Methyl 1H-pyrrole-2-carboxylate (1.0 eq)

-

Benzyl alcohol (5.0 eq)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Anhydrous n-Hexane

-

Molecular sieves (4 Å)

Procedure:

-

Setup: To a vial, add Methyl 1H-pyrrole-2-carboxylate, benzyl alcohol, and anhydrous n-hexane.

-

Catalyst & Dehydrating Agent: Add Novozym 435 (typically 6 mg/mL) and activated molecular sieves (to remove methanol byproduct and drive the equilibrium).[8]

-

Reaction: Seal the vial and place it in an orbital shaker or on a stirring plate heated to 50 °C.

-

Allow the reaction to proceed for 24-48 hours. Monitor progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Wash the filtrate with water to remove excess benzyl alcohol.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary. This method can achieve yields upwards of 90%.[8]

References

-

Davis, F. A., & Liu, H. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(14), 2413–2416. [Link]

-

Mochona, B., et al. (2010). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Journal of Heterocyclic Chemistry, 47(6), 1367-1371. Published in final edited form as: NIH Public Access Author Manuscript. [Link]

-

Wang, B., et al. (2014). Synthesis of novel polysubstituted N-benzyl-1H-pyrroles via a cascade reaction of alkynyl Fischer carbenes with α-imino glycine methyl esters. Organic & Biomolecular Chemistry, 12, 5584-5592. [Link]

-

Kim, S.-G. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. [Link]

-

Zeng, Y.-F., et al. (2009). 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E, 65(Pt 12), o3138. [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

Wang, Y., et al. (2021). Enzymatic synthesis of novel pyrrole esters and their thermal stability. RSC Advances, 11, 31259-31267. [Link]

-

Morcillo, S. P., et al. (2016). Copper-catalyzed direct alkylation of heteroarenes. Chemical Science, 7(12), 7048–7052. [Link]

-

Kumar, A., et al. (2017). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. Organic & Biomolecular Chemistry, 15(3), 633-640. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

-

Pieber, B., & Kappe, C. O. (2019). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters. ACS Catalysis, 9(9), 8084-8089. [Link]

-

PubChem. (n.d.). Benzyl 5-formyl-1h-pyrrole-2-carboxylate. [Link]

-

Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis and pyrolysis of various novel pyrrole ester fragrance precursors. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

Ataman Kimya. (n.d.). PYRROLE. [Link]

-

YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

-

ResearchGate. (2025, March 7). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

-

Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-BENZYL-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Copper-catalyzed direct alkylation of heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 8. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Regioselectivity in Substituted Benzyl Pyrrole-2-Carboxylate Synthesis

Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have compiled this guide for researchers, scientists, and drug development professionals navigating the complex regiochemical challenges of pyrrole construction and functionalization. This guide bridges theoretical causality with field-proven, self-validating protocols to ensure high-fidelity synthesis.

Section 1: Core Cyclization Troubleshooting (Knorr-Type Syntheses)

FAQ 1: During the Knorr condensation using benzyl acetoacetate and an unsymmetrical α-amino ketone, I am obtaining a mixture of C3/C4 alkyl-substituted regioisomers. How can I drive the regioselectivity?

Answer: The causality of this issue lies in the competing electrophilicity of the two carbonyl groups within the transient diketone intermediate. When the initial imine/enamine formation occurs, thermodynamic equilibration at elevated temperatures can lead to a mixture of cyclized products.

Solution: Shift your reaction from thermodynamic to kinetic control. Lower the temperature during the initial condensation phase (e.g., 0 °C to room temperature) to kinetically favor the attack of the amine on the most sterically accessible and electrophilic ketone before driving the dehydration step.

Alternatively, employ the[1]. By using pre-formed oximino derivatives of benzyl acetoacetate, you structurally pre-define the nitrogen's position in the final ring, entirely bypassing the regiochemical ambiguity of the standard Knorr cyclization[1].

Workflow for troubleshooting regioselectivity issues during the Knorr pyrrole synthesis.

Section 2: Late-Stage Functionalization (Formylation & Arylation)

FAQ 2: I need to introduce an aryl group at the C5 position of my benzyl pyrrole-2-carboxylate. Traditional halogenation followed by Suzuki coupling yields an inseparable 1:1 mixture of C4 and C5 isomers. What is a more regioselective approach?

Answer: Electrophilic halogenation of pyrrole-2-carboxylates suffers from poor regiocontrol because the C4 and C5 positions have highly similar electron densities. To solve this, abandon electrophilic substitution in favor of sterically governed C–H activation.

Solution: Utilize an . The bulky [Ir(OMe)(COD)]2 catalyst, paired with a di-tert-butylbipyridine (dtbpy) ligand, is highly sensitive to steric hindrance. Since the C2 position is blocked by the benzyl carboxylate and the N–H group provides local steric bulk, borylation occurs exclusively at the C5 position[2]. Crucially, this reaction works on NH-free pyrroles, eliminating inefficient protection/deprotection steps, and the resulting boronate ester can be directly subjected to Suzuki-Miyaura coupling[2].

FAQ 3: My Vilsmeier-Haack formylation of benzyl 1H-pyrrole-2-carboxylate yields a mixture of 4-formyl and 5-formyl derivatives. How can I selectively obtain the 4-formyl or 5-formyl product?

Answer: Standard liquid Vilsmeier-Haack reagent (VR), prepared in situ from DMF and POCl₃, generates multiple reactive species and HCl. This acidic environment promotes thermodynamic equilibration and unselective electrophilic attack, leading to isomer mixtures.

Solution: Isolate the reactive intermediate by using [3]. By running the reaction in anhydrous CHCl₃ at 0 °C to room temperature, you kinetically favor specific formylation without the background acid-catalyzed scrambling. This method regioselectively affords the desired formyl derivative in nearly quantitative yields[3].

Pathways for the regioselective C4/C5 functionalization of benzyl pyrrole-2-carboxylates.

Data Presentation: Regioselectivity Comparison

| Functionalization Method | Reagents | Target Position | Regioselectivity (C4:C5) | N-Protection Required? |

| Traditional Halogenation | Br₂, NCS, or NIS | C4 / C5 | ~ 50:50 (Poor) | Yes |

| In Situ Vilsmeier | Liquid DMF / POCl₃ | C4 / C5 | Mixed Isomers | No |

| Modified Vilsmeier | Crystalline VR in CHCl₃ | C4 or C5 | > 99:1 (Excellent) | No |

| C–H Borylation | [Ir(OMe)(COD)]₂, dtbpy, H-BPin | C5 | 0:100 (Exclusive C5) | No |

Self-Validating Experimental Protocols

Protocol 1: Regioselective Ir-Catalyzed C–H Borylation (C5 Position)

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with [Ir(OMe)(COD)]2 (1.5 mol %), dtbpy (3.0 mol %), and benzyl 1H-pyrrole-2-carboxylate (1.0 equiv).

-

Reagent Addition: Add pinacolborane (H-BPin, 1.5 equiv) dropwise. Note: The reaction can be run neat if the substrate is soluble in H-BPin, maximizing atom economy.

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

In-Process Validation Check: Monitor via GC-MS or TLC (Hexanes/EtOAc). The reaction is self-validating when the starting material spot completely disappears and a new, lower-Rf spot (boronate ester) appears. A crude ¹H-NMR will show a distinct 12H singlet at ~1.35 ppm, confirming BPin incorporation.

-

Workup: Quench with a few drops of MeOH, concentrate under reduced pressure, and purify via short-pad silica gel chromatography.

Protocol 2: Regioselective Formylation using Crystalline Vilsmeier Reagent

-

Preparation: Dissolve benzyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous CHCl₃ (0.1 M) under an argon atmosphere, and cool the flask to 0 °C.

-

Reagent Addition: Add pre-synthesized crystalline Vilsmeier reagent (1.5 equiv) in one portion.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4–5 hours.

-

In-Process Validation Check: Extract a 0.1 mL aliquot, quench with saturated aqueous NaHCO₃, and extract with DCM. GC-MS analysis must show >99% conversion with a single formylated product peak. If multiple peaks appear, the VR was likely wet or degraded.

-

Workup: Neutralize the bulk reaction mixture with saturated aqueous NaHCO₃ to pH 7. Critical Causality: Immediate neutralization prevents acid-catalyzed thermodynamic isomerization of the formyl group. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

-

Asghar, S., et al. "Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling." Molecules, 2020, 25(19), 4500.[2] URL:[Link]

-

Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development, 2018, 23(4), 614-618.[3] URL:[Link]

-

Woodward, R. B., et al. "The total synthesis of chlorophyll a." Tetrahedron, 1990, 46(22), 7599-7659.[1] URL:[Link]

Sources

Technical Support Center: Synthesis of Benzyl 1H-Pyrrole-2-Carboxylate

Welcome to the technical support center for the synthesis of benzyl 1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific esterification, with a deep dive into the critical role of solvent selection. Here, we address common experimental challenges in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide & FAQs

Question 1: My reaction is very slow, or I'm getting a very low yield of benzyl 1H-pyrrole-2-carboxylate. What is the most likely solvent-related cause?

Answer: This is the most frequently encountered issue, and it almost always points to the choice of solvent. The synthesis of benzyl 1H-pyrrole-2-carboxylate from pyrrole-2-carboxylic acid and a benzyl halide is a classic nucleophilic substitution reaction (specifically, an Sₙ2 reaction). The success of this reaction is critically dependent on the reactivity of the nucleophile—the pyrrole-2-carboxylate anion.

Causality: The solvent's primary role is to dissolve the reactants and facilitate their interaction. However, solvents can also stabilize or destabilize the nucleophile, directly impacting its reactivity.

-

The Problem with Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons and engage in strong hydrogen bonding. They form a "solvation shell" or "cage" around the negatively charged carboxylate anion.[1][2] This caging effect stabilizes the nucleophile, making it less energetic and therefore less reactive. For the nucleophile to attack the benzyl halide, it must first expend energy to break free from these solvent interactions, drastically slowing down the reaction rate.[1]

-

The Solution with Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are polar enough to dissolve ionic species (like the carboxylate salt) but lack acidic protons, so they cannot form hydrogen bonds with the nucleophile.[2] They solvate the cation (e.g., Na⁺, K⁺) effectively but leave the anion relatively "naked" and highly reactive.[1] This heightened nucleophilicity leads to a significantly faster reaction rate and higher yields. DMF (N,N-Dimethylformamide) is a particularly common and effective solvent for this type of transformation.[3][4]

Troubleshooting Workflow: Low Yield Issue

Caption: Troubleshooting workflow for low yield issues.

Question 2: My starting materials (pyrrole-2-carboxylic acid salt) are not dissolving completely. Which solvent should I use?

Answer: Complete dissolution of the starting materials is essential for a homogenous reaction and optimal kinetics. If you are observing poor solubility, you are likely using a nonpolar or insufficiently polar solvent.

Causality: The reaction begins by deprotonating pyrrole-2-carboxylic acid with a base (e.g., NaHCO₃, K₂CO₃, NaH) to form the corresponding salt. This salt is an ionic compound. The principle of "like dissolves like" is paramount here.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and cannot effectively solvate ions. The strong ionic forces of the carboxylate salt are not overcome, leading to poor solubility and a sluggish, heterogeneous reaction, if it proceeds at all. While some syntheses use toluene, they often require phase-transfer catalysts or specific conditions.[5]

-

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents have high dielectric constants and are excellent at dissolving salts. They effectively solvate the cation, allowing the ionic compound to dissolve and the nucleophilic anion to participate freely in the reaction.[3]

Recommendation: For ensuring complete solubility, DMF or DMSO are the industry-standard choices.

Question 3: Can I use an excess of a liquid amine base as both the base and the solvent?

Answer: While it may seem economical, using a liquid amine base (like triethylamine) as the solvent is not recommended for this specific synthesis.

Causality: Triethylamine is a tertiary amine and can act as a base. However, it is significantly less polar than DMF or DMSO. More importantly, while it is aprotic, its ability to dissolve the initially formed carboxylate salt is limited. Furthermore, at elevated temperatures, there is a risk of quaternization of the triethylamine by the benzyl halide, leading to unwanted side products and consumption of your electrophile.

For this esterification, it is far more reliable to use a non-nucleophilic inorganic base (e.g., K₂CO₃, NaHCO₃) or a strong hydride base (NaH) in a dedicated polar aprotic solvent.

Data Summary: Solvent Selection Guide

The following table summarizes the properties and suitability of common solvent classes for the Sₙ2 synthesis of benzyl 1H-pyrrole-2-carboxylate.

| Solvent Class | Examples | Key Characteristics | Suitability for Reaction | Rationale |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant, no acidic protons | Excellent | Dissolves ionic intermediates; does not solvate the nucleophile, maximizing its reactivity.[1][2] |

| Polar Protic | Water, Ethanol, Methanol | High dielectric constant, H-bond donors | Poor | Strongly solvates and deactivates the carboxylate nucleophile through hydrogen bonding.[1][6] |

| Nonpolar | Toluene, Hexane, Dioxane | Low dielectric constant | Very Poor | Fails to dissolve the ionic carboxylate salt, leading to a heterogeneous and inefficient reaction.[4] |

Experimental Protocol: Recommended Method

This protocol is a validated starting point for the synthesis of benzyl 1H-pyrrole-2-carboxylate, emphasizing the correct use of solvent.

Reaction: Esterification of Pyrrole-2-carboxylic Acid with Benzyl Bromide

Caption: Overall reaction scheme.

Materials:

-

Pyrrole-2-carboxylic acid (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (1.5 eq) or Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrole-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.1-0.5 M). Stir the mixture until the acid is fully dissolved.

-

Base Addition:

-

If using NaHCO₃: Add the sodium bicarbonate (1.5 eq) to the solution.

-

If using NaH: Cool the flask to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

-

Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF.[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure benzyl 1H-pyrrole-2-carboxylate.

References

-

LibreTexts Chemistry. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Various Authors. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

-

Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Kamal, A., et al. (2012). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Molecules, 17(1), 570-583. Retrieved from [Link]

-

Wang, Y., et al. (2022). Enzymatic synthesis of novel pyrrole esters and their thermal stability. RSC Advances, 12(45), 29535-29543. Retrieved from [Link]

-

Barlaam, B., et al. (2022). Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry, 65(9), 6646-6663. Retrieved from [Link]

-

Biradar, S. M., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

-

Lee, E. J., et al. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1958. Retrieved from [Link]

-

Yılmaz, F., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 389-395. Retrieved from [Link]

- Google Patents. (1984). JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid.

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Kamal, A., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Retrieved from [Link]

-

Bi, F. C., et al. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(15), 2581-2583. Retrieved from [Link]

-

Anderson, C. D. B. & Loader, C. E. (1980). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid - Google Patents [patents.google.com]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Technical Support Center: Troubleshooting Pyrrole Benzylation & Preventing Polymerization

Welcome to the Technical Support Center for heterocyclic chemistry. Pyrrole is a highly electron-rich, five-membered aromatic heterocycle. While it is a versatile building block in drug discovery and materials science, its inherent electron density makes it notoriously susceptible to degradation. During alkylation and benzylation reactions, researchers frequently encounter a frustrating side reaction: the rapid formation of a black, insoluble tar known as polypyrrole[1].

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you successfully benzylate pyrrole while completely suppressing polymerization.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my pyrrole reaction mixture turn into a black tar when I add a benzyl halide? A: You are witnessing the uncontrolled polymerization of pyrrole. Because the nitrogen lone pair is delocalized into the aromatic ring, pyrrole is not a basic amine; it is an electron-rich enamine-like system. If your reaction contains trace Brønsted acids (often generated from the hydrolysis of benzyl halides) or Lewis acids, pyrrole is protonated at the C2 or C5 position[2]. This protonation breaks the aromaticity and generates a highly reactive electrophilic iminium cation. This cation rapidly attacks unprotonated pyrrole molecules, initiating a chain reaction that yields alternating pyrrole/pyrrolidine oligomers and, ultimately, insoluble black polypyrrole[3].

Q2: How can I selectively N-benzylate pyrrole without triggering this acid-catalyzed polymerization? A: The most reliable method is to completely shut down the electrophilic pathway by operating under strictly basic, anhydrous conditions. By treating pyrrole with a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF, you deprotonate the N-H bond (pKa ~16.5) to form a pyrrolide anion[4]. The pyrrolide anion is highly nucleophilic and reacts rapidly with benzyl halides via an SN2 mechanism[4]. Because the environment is highly basic, acid-catalyzed polymerization is impossible.

Q3: I need to synthesize a C-benzyl pyrrole (e.g., 2-benzylpyrrole). How do I achieve this without polymerizing the starting material? A: C-alkylation is inherently riskier because it traditionally relies on Lewis acids (like ZnCl2 or AlCl3 ) which can trigger polymerization. To avoid this, you must use highly controlled, mild catalytic systems. Recent methodologies utilize specialized ionic liquids, such as hexaethylene glycolic ionic liquids ([hexaEGmim][OMs]), which act as both a solvent and a recyclable catalyst[5]. These systems stabilize the transition state for C2-benzylation without providing the harsh acidic protons required for runaway polymerization[5].

Q4: Does exposure to light or air affect my benzylation reaction? A: Yes. Pyrrole is highly sensitive to photo-oxidative degradation. Oxidants (including atmospheric oxygen catalyzed by light or trace transition metals) can oxidize the pyrrole monomer into a π -radical cation ( C4H4NH+∙ )[1]. These radical cations couple with each other, deprotonate, and propagate into polypyrrole[1][6]. Always degas your solvents and run pyrrole benzylations under an inert atmosphere (Nitrogen or Argon) while shielding the reaction flask from direct light.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent chemical pathways of pyrrole, highlighting why basic conditions yield the desired product while acidic/oxidizing conditions lead to degradation.

Caption: Divergent pathways: Basic N-benzylation vs. acid-catalyzed/oxidative polymerization of pyrrole.

Part 3: Quantitative Data Summary

Selecting the right reagents is critical for optimizing yield and regioselectivity while suppressing side reactions. Below is a summary of validated conditions for pyrrole benzylation.

| Reaction Target | Catalyst / Base | Solvent | Temp (°C) | Alkylating Agent | Typical Yield (%) | Ref |

| N-Benzylation | NaH (60% dispersion) | Anhydrous DMF | 0 to RT | Benzyl chloride / bromide | 63 - 85% | [4][7] |

| N-Benzylation | KOH / TBAB (Phase Transfer) | DMSO | RT to 80 | Benzyl bromide | 70 - 80% | [8] |

| C2-Benzylation | [hexaEGmim][OMs] (10 mol%) | MeCN | 80 | Benzyl bromide | 80 - 85% | [5] |

Part 4: Experimental Protocols

Protocol A: Polymerization-Free N-Benzylation of Pyrrole (NaH/DMF Method)

This protocol utilizes Sodium Hydride to irreversibly form the pyrrolide anion. The self-validating nature of this protocol relies on the visual cessation of hydrogen gas evolution, confirming complete deprotonation before the electrophile is introduced[4].

Materials:

-

Pyrrole (Freshly distilled under vacuum to remove auto-oxidation products)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)[7]

-

Benzyl bromide or Benzyl chloride[7]

-

Anhydrous N,N-Dimethylformamide (DMF)[4]

-

Saturated aqueous NH4Cl

Step-by-Step Methodology:

-

Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.

-

Solvent Addition: Inject anhydrous DMF (0.1–0.5 M relative to pyrrole) into the flask and cool it to 0 °C using an ice bath[4].

-

Deprotonation: Carefully add NaH (1.2 equivalents) portion-wise to the chilled DMF. Caution: NaH is highly reactive with moisture.

-

Pyrrole Addition: Add pyrrole (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 30–60 minutes. Validation Check: The reaction is ready for the next step only when the bubbling (evolution of H2 gas) completely ceases, indicating quantitative formation of the pyrrolide anion[4].

-

Alkylation: Slowly add the benzyl halide (1.1 equivalents) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring via TLC (Hexanes/EtOAc)[4].

-

Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH4Cl dropwise. Causality note: NH4Cl is chosen over strong acids (like HCl) because it safely neutralizes unreacted NaH without dropping the pH low enough to trigger the acid-catalyzed polymerization of any unreacted pyrrole[4].

-

Workup: Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers thoroughly with water ( 5×20 mL) to remove DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Caption: Step-by-step experimental workflow for the safe N-benzylation of pyrrole.

Protocol B: Regioselective C2-Benzylation using Ionic Liquids

If C-alkylation is strictly required, avoid traditional Lewis acids. Use this mild protocol to prevent tar formation.

Step-by-Step Methodology:

-

Setup: In a reaction vial, combine pyrrole (4.0 mmol), NaHCO3 (2.0 mmol), and the ionic liquid catalyst [hexaEGmim][OMs] (10 mol%, 0.2 mmol) in Acetonitrile (MeCN, 6.0 mL)[5].

-

Reagent Addition: Add benzyl bromide (2.0 mmol) to the mixture[5]. Note the stoichiometry: Excess pyrrole is used to prevent di-benzylation.

-

Heating: Stir the mixture at 80 °C for 2 hours under an inert atmosphere[5].

-

Workup: Cool to room temperature. The product can be extracted using diethyl ether. The ionic liquid remains in the aqueous/polar phase and can be recycled up to five times without loss of activity[5].

Part 5: References

-

MDPI - Pharmaceuticals. Tricyclic Pyrrole-Based Compounds as Zika Virus Inhibitors. Available at:[Link][7]

-

ACG Publications. Regioselective pyrrole C–benzylation using hexaethylene glycolic ionic liquids as a recyclable catalyst. Available at:[Link][5]

-

EnPress Journals. Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles. Available at:[Link][6]

-

ResearchGate. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Available at:[Link][3]

-

ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole?? (Discussion on Phase Transfer Catalysis). Available at:[Link][8]

-

ResearchGate. Phosphorus-Containing Derivatives of Indole and Pyrrole (Acid-Catalyzed Mechanisms). Available at:[Link][2]

Sources

- 1. Polypyrrole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. systems.enpress-publisher.com [systems.enpress-publisher.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Comparative Analytical Guide: 1H NMR Profiling of Benzyl 1H-pyrrole-2-carboxylate

Executive Summary

Benzyl 1H-pyrrole-2-carboxylate is a critical synthetic intermediate in the development of complex bioactive molecules, including antimalarial prodiginines[1] and endothelin receptor antagonists like cochinmicin I[2]. Accurate structural verification of this building block via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is essential for downstream synthetic success. This guide provides a rigorous comparative analysis of how different analytical environments—specifically NMR solvent systems and spectrometer field strengths—affect the spectral resolution and chemical shift profile of benzyl 1H-pyrrole-2-carboxylate.

Mechanistic Grounding: Structural & Spectral Anatomy

The molecular structure of benzyl 1H-pyrrole-2-carboxylate ( C12H11NO2 ) yields a highly distinct 11-proton NMR signature. As a Senior Application Scientist, understanding the causality behind these signals is paramount:

-

Pyrrole NH (1H): Highly sensitive to the electronic environment and hydrogen bonding.

-

Benzyl Aromatic Protons (5H): Often appear as a complex multiplet due to second-order strong coupling effects between the ortho, meta, and para protons.

-

Pyrrole Ring Protons (3H): Located at positions 3, 4, and 5. They exhibit characteristic scalar J-coupling (~2.5 to 3.5 Hz) due to the electron-rich heteroaromatic ring.

-

Benzyl Methylene ( CH2 ) (2H): Appears as a sharp, deshielded singlet (~5.27 ppm) due to the adjacent highly electronegative ester oxygen and the anisotropic effect of the phenyl ring[3].

Comparative Analysis I: Solvent Systems (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the observed chemical shifts, primarily driven by solvation mechanisms and hydrogen-bonding capabilities. Below is a quantitative comparison of the 1H NMR profile in Chloroform-d ( CDCl3 ) versus Dimethyl Sulfoxide-d6 ( DMSO−d6 ).

Quantitative Data Comparison

| Proton Environment | CDCl3 ( δ ppm) | DMSO−d6 ( δ ppm) | Multiplicity | Typical J-Coupling (Hz) |

| NH (Pyrrole) | 9.17 | 11.91 | Singlet (broad) | N/A |

| Aromatic (Benzyl) | 7.31 – 7.44 | 7.31 – 7.44 | Multiplet | Overlapping |

| Pyrrole H-5 | 6.99 – 7.03 | 7.02 – 7.04 | Multiplet | ~2.5 - 3.0 |

| Pyrrole H-3 | 6.82 – 6.88 | 6.82 – 6.85 | Multiplet | ~3.5 |

| Pyrrole H-4 | 6.17 – 6.19 | 6.17 – 6.19 | Multiplet | ~3.5 |

| Benzyl CH2 | 5.27 | 5.27 | Singlet | N/A |

Data synthesized from verified experimental characterizations[3][4].

Causality of Solvation Effects

The most striking difference between the two solvents is the 2.74 ppm downfield shift of the pyrrole NH proton in DMSO−d6 [3][4].

-

In CDCl3 (Non-Polar): The solvent cannot act as a strong hydrogen bond acceptor. The NH proton experiences only weak intermolecular interactions, resonating at ~9.17 ppm[4].

-

In DMSO−d6 (Polar Aprotic): The highly polarized S=O bond acts as a strong hydrogen bond acceptor. This interaction decreases the electron density around the NH proton, strongly deshielding it and pushing the signal downfield to ~11.91 ppm[3].